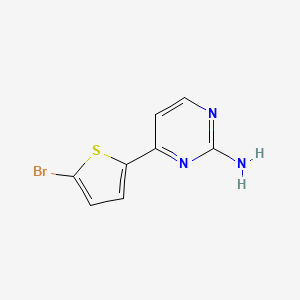

4-(5-Bromo-2-thienyl)-2-pyrimidinamine

Description

Properties

IUPAC Name |

4-(5-bromothiophen-2-yl)pyrimidin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3S/c9-7-2-1-6(13-7)5-3-4-11-8(10)12-5/h1-4H,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXVXIEVIIDZAHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1C2=CC=C(S2)Br)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377008 | |

| Record name | 4-(5-bromo-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855308-66-6 | |

| Record name | 4-(5-bromo-2-thienyl)-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodological Advancements for 4 5 Bromo 2 Thienyl 2 Pyrimidinamine

Synthetic Routes for the Pyrimidinamine Core

The construction of the 2-pyrimidinamine (also known as 2-aminopyrimidine) nucleus is the foundational step in the synthesis of the target compound. This can be achieved through various established methodologies, primarily involving cyclocondensation reactions or the functionalization of pre-existing pyrimidine (B1678525) rings.

Cyclocondensation Reactions for 2-Pyrimidinamine Formation

The most classical and widely utilized approach for assembling the 2-aminopyrimidine (B69317) ring is the Prinzbach-type condensation. This method involves the reaction of a three-carbon dielectrophilic component with a nucleophilic guanidine salt.

The key reaction involves the cyclization of a 1,3-dicarbonyl compound or its synthetic equivalent with guanidine. The 1,3-dicarbonyl substrate provides the C4-C5-C6 backbone of the pyrimidine ring, while guanidine provides the N1-C2-N3 fragment, conveniently installing the required 2-amino group. A common precursor for the C4-thienyl substituted pyrimidine would be a 1-(5-bromo-2-thienyl)-3-arylprop-2-en-1-one, an α,β-unsaturated ketone, which can react with guanidine hydrochloride in the presence of a base like sodium ethoxide.

Metal-free cascade syntheses have also been developed, for example, from imidazolate enaminones and guanidine hydrochloride, which proceed through a substitution and subsequent thermal transformation to yield unsymmetrical 2-aminopyrimidines nih.gov. These methods represent an effective strategy for creating diverse pyrimidine structures nih.gov.

| Precursors | Reagents & Conditions | Product | Reference |

| 1,3-Dicarbonyl Compound + Guanidine | Base (e.g., NaOEt), Reflux | 2-Aminopyrimidine derivative | nih.gov |

| β-Keto esters + Amidines | Ultrasound irradiation | 4-Pyrimidinol | researchgate.net |

| Imidazolate enaminones + Guanidine HCl | Thermal | Unsymmetrical 2-aminopyrimidine | nih.gov |

Multistep Synthesis of Pyrimidine Ring Systems

An alternative to building the ring from acyclic precursors is to start with a functionalized pyrimidine and modify it. A common and versatile starting material is 2-amino-4,6-dichloropyrimidine. This commercially available compound allows for sequential nucleophilic aromatic substitution (SNAr) reactions at the C4 and C6 positions.

For the synthesis of a 4-substituted-2-aminopyrimidine, the greater reactivity of the C4 chlorine atom compared to the C6 chlorine is exploited. A nucleophilic substitution reaction can be performed to displace one of the chloro groups. Subsequently, the remaining chlorine at the C6 position can be removed via a reduction step, typically using catalytic hydrogenation (e.g., H2/Pd-C) or other reducing agents, to yield the desired 4-substituted 2-aminopyrimidine. This multistep approach offers a high degree of control for introducing various substituents onto the pyrimidine core researchgate.net.

Regioselective Introduction of the 5-Bromo-2-thienyl Substituent

Attaching the 5-bromo-2-thienyl group to the C4 position of the 2-aminopyrimidine core is a critical step that requires precise regiocontrol. Modern organometallic cross-coupling reactions are the methods of choice for this transformation, offering efficiency and functional group tolerance.

Palladium-Catalyzed Cross-Coupling Methodologies (e.g., Suzuki Coupling)

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for forming carbon-carbon bonds between aromatic rings. This methodology would be the most direct approach to link the pyrimidine and thiophene (B33073) moieties. Two primary disconnection strategies are viable:

Coupling of a 4-halo-2-aminopyrimidine with a thienylboronic acid: In this approach, a pre-formed 2-aminopyrimidine bearing a halogen (typically chlorine, bromine, or iodine) at the C4 position is coupled with (5-bromo-2-thienyl)boronic acid.

Coupling of a 2-amino-4-(boronic acid)-pyrimidine with 2,5-dibromothiophene: This inverse strategy involves coupling a pyrimidine boronic acid with an excess of 2,5-dibromothiophene, relying on the differential reactivity of the two bromine atoms on the thiophene ring.

The Suzuki coupling of halogenated pyrimidines is well-documented. For instance, 2,4-dichloropyrimidines have been shown to undergo regioselective coupling at the C4 position with various aryl and heteroaryl boronic acids using a Pd(PPh3)4 catalyst mdpi.com. While some studies report challenges with thiophene-2-boronic acid, potentially due to sulfur poisoning the palladium catalyst, successful couplings have been achieved under optimized conditions mdpi.comrsc.org. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields.

Table: Exemplary Conditions for Suzuki Coupling on Pyrimidine Systems

| Halopyrimidine Substrate | Boronic Acid | Catalyst System | Base / Solvent | Yield | Reference |

|---|---|---|---|---|---|

| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Arylboronic acids | 5 mol% Pd(PPh3)4 | K3PO4 / 1,4-Dioxane | Good | mdpi.com |

| 4,6-dichloropyrimidine | 2-Thienylboronic acid | Pd(PPh3)2Cl2 | Na2CO3 / 1,4-Dioxane | Moderate | rsc.org |

| 2,4-dichloropyrimidine | Phenylboronic acid | 0.5 mol% Pd(PPh3)4 | K2CO3 / ACN-H2O | Excellent | mdpi.com |

Direct Arylation and Heteroarylation Approaches

Direct C-H arylation has emerged as a more atom-economical alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization step of preparing an organometallic reagent (like a boronic acid). In the context of synthesizing 4-(5-Bromo-2-thienyl)-2-pyrimidinamine, this strategy could involve the direct palladium-catalyzed coupling of a 2-aminopyrimidine with 2,5-dibromothiophene.

This approach leverages the inherent acidity of the C-H bonds on the electron-rich thiophene ring. Research has demonstrated the feasibility of direct C-H activation on the thiophene ring in fused thieno-pyrimidine systems mdpi.com. The reaction typically requires a palladium catalyst (e.g., Pd(OAc)2), a suitable ligand (often a bulky phosphine), and a base to facilitate the C-H bond cleavage. Regioselectivity can be a challenge but is often directed by the electronic properties and steric environment of the substrates. This method offers a streamlined route to the desired product, reducing the number of synthetic steps.

Functionalization and Derivatization of the this compound Scaffold

The this compound structure possesses several reactive sites that allow for further functionalization, enabling the creation of a library of derivatives for structure-activity relationship (SAR) studies.

The primary handles for derivatization are:

The bromine atom on the thiophene ring: This is an ideal site for further palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide array of aryl, heteroaryl, alkynyl, or amino substituents at the 5-position of the thiophene ring. The reactivity of bromothiophenes in such couplings is well-established nih.govmdpi.com.

The 2-amino group: The primary amine on the pyrimidine ring can be acylated, alkylated, or used in condensation reactions to form Schiff bases or other nitrogen-containing functionalities. This allows for modification of the hydrogen-bonding properties and steric profile of this part of the molecule.

The C5 position of the pyrimidine ring: The pyrimidine ring itself, being electron-deficient, can be susceptible to certain reactions. For instance, electrophilic aromatic substitution, such as bromination using N-bromosuccinimide (NBS), has been shown to occur at the C5 position of similar 2-amino-4-aryl-pyrimidine systems nih.govnih.gov. This introduces another handle for subsequent modifications.

These potential derivatization pathways underscore the utility of the this compound scaffold as a versatile building block for synthesizing more complex molecules.

Modification at the Pyrimidine C-2 Position

The 2-amino group of the pyrimidine ring is a key site for introducing molecular diversity. Various synthetic methodologies can be employed to modify this position, including N-alkylation, N-arylation, and acylation, to generate a wide range of derivatives.

N-Alkylation and N-Arylation:

The nitrogen atom of the 2-amino group can be functionalized through nucleophilic substitution reactions. While direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, more controlled methods are often preferred. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have emerged as powerful tools for the N-arylation and N-alkylation of amino-pyrimidines. These reactions typically employ a palladium catalyst, a phosphine ligand, and a base to couple the aminopyrimidine with an aryl or alkyl halide (or pseudohalide). The choice of ligand is crucial for the reaction's success and can be tailored to the specific substrates. For instance, bulky, electron-rich phosphine ligands are often effective for these transformations.

| Reactant 1 | Reactant 2 | Catalyst/Ligand | Base | Solvent | Product | Yield (%) |

| 4-(Thienyl)pyrimidin-2-amine analog | Aryl bromide | Pd(OAc)2 / Xantphos | NaOtBu | Toluene | N-Aryl-4-(thienyl)pyrimidin-2-amine analog | Moderate to Good |

| 2-Aminopyrimidine analog | Alkyl halide | - | K2CO3 | DMF | N-Alkyl-2-aminopyrimidine analog | Varies |

Acylation:

The 2-amino group can readily undergo acylation with various acylating agents such as acid chlorides, acid anhydrides, or activated esters to form the corresponding amides. These reactions are typically carried out in the presence of a base, like pyridine (B92270) or triethylamine, to neutralize the acid byproduct. The choice of acylating agent allows for the introduction of a wide array of functional groups, thereby modifying the electronic and steric properties of the molecule.

| Reactant 1 | Acylating Agent | Base | Solvent | Product |

| 2-Aminopyrimidine analog | Acetyl chloride | Pyridine | Dichloromethane | N-Acetyl-2-aminopyrimidine analog |

| 2-Aminopyrimidine analog | Benzoyl chloride | Triethylamine | Acetonitrile | N-Benzoyl-2-aminopyrimidine analog |

Substituent Variations on the Thiophene Ring

The bromine atom at the 5-position of the thiophene ring serves as a versatile handle for introducing a wide range of substituents through various cross-coupling reactions. This allows for the systematic modification of the compound's properties.

Suzuki-Miyaura Cross-Coupling:

The Suzuki-Miyaura reaction is a highly effective method for forming carbon-carbon bonds by coupling the bromo-substituted thiophene with a variety of organoboron compounds, such as boronic acids or boronate esters. This reaction is catalyzed by a palladium complex and requires a base. It is known for its mild reaction conditions and tolerance of a wide range of functional groups. This methodology enables the introduction of diverse aryl, heteroaryl, and alkyl groups at the 5-position of the thiophene ring.

Buchwald-Hartwig Amination:

Similar to its application at the pyrimidine C-2 position, the Buchwald-Hartwig amination can be employed to replace the bromine atom on the thiophene ring with a variety of primary and secondary amines. This reaction provides a direct route to N-substituted 5-amino-thienyl pyrimidine derivatives. The reaction conditions, including the choice of palladium catalyst, ligand, and base, are critical for achieving high yields and good selectivity.

Strategies for Chemical Library Synthesis

The development of chemical libraries based on the this compound scaffold is a powerful approach for drug discovery and materials science research. Both solution-phase and solid-phase synthesis strategies can be employed to generate a large number of diverse analogs efficiently.

Solution-Phase Parallel Synthesis:

Solution-phase synthesis allows for the rapid generation of a library of compounds in parallel, often using automated or semi-automated systems. A common strategy involves a multi-step sequence where a common intermediate is derivatized in parallel with a set of diverse building blocks. For the 4-(thienyl)-2-pyrimidinamine scaffold, a library could be constructed by first synthesizing the core structure and then diversifying it at the C-2 amino group and the 5-position of the thiophene ring using the reactions described above. Purification of the final products can be achieved using techniques like automated flash chromatography or high-performance liquid chromatography (HPLC).

Solid-Phase Synthesis:

Solid-phase synthesis offers several advantages for library construction, including the simplification of purification, as excess reagents and byproducts can be washed away from the resin-bound product. A typical solid-phase approach would involve anchoring a suitable building block to a solid support and then carrying out a series of reactions to build the desired 4-(thienyl)-2-pyrimidinamine scaffold. Diversification can be achieved by splitting the resin into multiple portions and reacting each with a different building block at various stages of the synthesis. Finally, the desired compounds are cleaved from the resin. This "split-and-pool" strategy allows for the exponential generation of a large number of compounds.

| Strategy | Description | Advantages | Disadvantages |

| Solution-Phase Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. | Faster reaction optimization, easier scale-up. | Purification can be more challenging. |

| Solid-Phase Synthesis | Synthesis of compounds on a solid support, simplifying purification. | High-throughput, simplified workup. | Requires suitable linkers and anchoring strategies, reaction monitoring can be difficult. |

By employing these synthetic strategies, a diverse library of this compound analogs can be generated, enabling the exploration of structure-activity relationships and the discovery of new molecules with desired biological or material properties.

Structure Activity Relationship Sar Investigations of 4 5 Bromo 2 Thienyl 2 Pyrimidinamine Analogs

Elucidation of Critical Structural Motifs for Biological Activity

The fundamental architecture of 4-(5-bromo-2-thienyl)-2-pyrimidinamine comprises three key motifs: a pyrimidine (B1678525) ring, a thienyl (thiophene) ring, and an amino group at the 2-position of the pyrimidine ring. The spatial arrangement and electronic properties of these components are crucial for target engagement. The 2-aminopyrimidine (B69317) core is a well-established pharmacophore, particularly in the realm of kinase inhibitors, where it often acts as a hinge-binder, forming critical hydrogen bonds with the backbone of the target protein. The thienyl ring, attached at the 4-position of the pyrimidine, serves as a scaffold for further substitutions, allowing for the modulation of steric and electronic properties to optimize binding affinity and selectivity. The bromine atom at the 5-position of the thiophene (B33073) ring also plays a pivotal role, influencing both the electronic nature of the thiophene ring and providing a potential vector for further chemical modification.

Impact of Bromine Substitution on the Thiophene Ring on Biological Function

The presence of a bromine atom on the thiophene ring is a defining feature of this scaffold and significantly impacts its biological profile. Bromine, being an electron-withdrawing group, alters the electron density of the thiophene ring, which can in turn influence its interaction with biological targets. Furthermore, the bromine atom can participate in halogen bonding, a non-covalent interaction with electron-donating atoms in a protein's binding site, thereby enhancing binding affinity and specificity.

Systematic replacement of the bromine atom with other substituents has been a key strategy in SAR studies to probe its role. The table below hypothetically illustrates how variations at this position could influence inhibitory activity against a target kinase.

| Compound | R (Thiophene C5-Position) | Kinase Inhibitory Activity (IC50, nM) |

| 1a | -Br | 50 |

| 1b | -Cl | 75 |

| 1c | -F | 150 |

| 1d | -CH3 | 200 |

| 1e | -H | 500 |

This data is illustrative and intended to demonstrate potential SAR trends.

From this hypothetical data, it can be inferred that a halogen at the C5-position is beneficial for activity, with bromine providing the optimal balance of size, electronegativity, and potential for halogen bonding. The decreasing activity with smaller halogens and the significant drop upon replacement with a methyl group or hydrogen underscore the specific requirements at this position for potent biological function.

Role of the 2-Aminopyrimidine Moiety in Target Interaction

The 2-aminopyrimidine moiety is arguably the most critical component for the biological activity of this class of compounds, particularly in their role as kinase inhibitors. This group is adept at forming hydrogen bonds, a fundamental interaction for ligand-receptor recognition. In many kinase inhibitors, the 2-aminopyrimidine acts as a "hinge-binder," forming two key hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This bidentate interaction anchors the inhibitor in the ATP-binding pocket.

Modifications to the 2-amino group, such as methylation or acylation, generally lead to a significant loss of activity, highlighting the necessity of the primary amine for this crucial hydrogen bonding network. The pyrimidine ring itself also contributes to binding through van der Waals interactions and can be a platform for further substitutions to enhance potency and selectivity.

Effects of Conformational Flexibility and Rigidity on SAR

Computational studies and experimental techniques like X-ray crystallography can shed light on the preferred low-energy conformations. A "screwed-stretched" conformation has been observed in some 2-aminopyrimidine derivatives, where the aromatic rings are twisted relative to each other. nih.gov The degree of this twist, represented by the dihedral angle between the rings, can influence the molecule's ability to adopt the optimal bioactive conformation for target binding.

Introducing conformational constraints, for instance, by bridging the pyrimidine and thiophene rings, can be a powerful strategy to lock the molecule into a more active conformation, potentially leading to increased potency and selectivity. Conversely, introducing bulky substituents that hinder the adoption of the bioactive conformation would be expected to decrease activity.

Bioisosteric Transformations and Their Influence on Activity Profiles

Bioisosteric replacement is a widely used strategy in medicinal chemistry to fine-tune the physicochemical and biological properties of a lead compound. This involves replacing a functional group with another that has similar steric and electronic properties. In the context of this compound analogs, several bioisosteric transformations can be envisaged to modulate their activity profiles.

The bromine atom on the thiophene ring is a prime candidate for bioisosteric replacement. For instance, replacing it with a cyano (-CN) or a trifluoromethyl (-CF3) group could maintain or even enhance its electron-withdrawing nature while altering its size and potential for specific interactions.

The thiophene ring itself can be replaced with other five- or six-membered aromatic or heteroaromatic rings, such as furan, pyrrole, thiazole, or even a phenyl ring. Such "scaffold hopping" can lead to compounds with novel intellectual property and potentially improved pharmacokinetic properties. researchgate.netnih.gov The table below presents hypothetical data on such bioisosteric replacements.

| Compound | Core Scaffold | Biological Activity (IC50, nM) |

| 2a | This compound | 50 |

| 2b | 4-(5-Bromo-2-furyl)-2-pyrimidinamine | 120 |

| 2c | 4-(5-Bromo-1H-pyrrol-2-yl)-2-pyrimidinamine | 250 |

| 2d | 4-(4-Bromophenyl)-2-pyrimidinamine | 400 |

This data is illustrative and intended to demonstrate potential SAR trends.

Biological Activities and Preclinical Efficacy Studies of 4 5 Bromo 2 Thienyl 2 Pyrimidinamine

Modulation of Prion Infectivity and PrPSc Aggregation

Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of an abnormally folded prion protein, PrPSc, in the brain. A key feature of these diseases is the conversion of the normal cellular prion protein (PrPC) into the pathological PrPSc isoform. Limited digestion of PrPSc by proteinase K (PK) yields a resistant core known as PrP(27–30), which retains infectivity and is a primary marker for the disease. Research has been directed towards identifying compounds that can interfere with this process.

The therapeutic strategy for many anti-prion compounds has been to decrease the levels of PrP(27–30). However, an alternative approach involves identifying molecules that stabilize or cross-link PrPSc subunits, thereby promoting the formation of larger, SDS-resistant multimers of PrP(27–30). The hypothesis is that trapping these amyloid structures may be a more effective therapeutic strategy than attempting to break them down.

In a screening for small molecules that interact with PrPSc and promote the formation of PrP(27–30) oligomers, a family of thienyl pyrimidine (B1678525) derivatives, including 4-(5-bromo-2-thienyl)-2-pyrimidinamine (A12), was identified. These compounds were found to induce the formation of sodium dodecyl sulfate (B86663) (SDS)-resistant dimers and trimers of PrP(27–30). This suggests that the compound acts by stabilizing or cross-linking the PrPSc structures, making the resulting multimers more resistant to denaturation. This oligomerization effect was observed to persist even after the treatment with the compounds was discontinued, indicating that the induced oligomers are quite stable.

| Compound ID | Chemical Name | Observed Effect on PrP(27–30) |

| A12 | This compound | Induces SDS-resistant dimers and trimers. |

| P30 | 4-(5-Bromo-2-thienyl)-2-(methylthio)pyrimidine | Induces SDS-resistant dimers and trimers. |

| A6 | 2-(2′-thienyl)-5-(4″-(2″-aminopyrimidyl)thiophene) | Induces SDS-resistant dimers and trimers. |

| A13 | 4-(5-Chloro-2-thienyl)-2-pyrimidinamine | Induces SDS-resistant dimers and trimers. |

This table summarizes the activity of this compound (A12) and related thienyl pyrimidine compounds in promoting the oligomerization of PrP(27–30) as identified in screening assays.

The activity of the thienyl pyrimidine family, including A12, was assessed in prion-infected murine neuroblastoma cells (N2a58/22L). In these cellular models, treatment with related compounds like P30 and A6 led to a notable increase in the formation of PrP(27–30) dimers and trimers at the expense of monomers over an 11-day period.

Crucially, this oligomer-inducing activity was linked to a reduction in prion infectivity. Bioassays conducted on brain homogenates from mice treated with these thienyl pyrimidine derivatives demonstrated that the compounds diminished prion infectivity in vivo. This finding supports the therapeutic hypothesis that trapping prions in stabilized oligomeric states can reduce their pathological activity.

Anticancer Potential and Target-Specific Inhibition

The pyrimidine scaffold is a fundamental component of DNA and RNA, and its derivatives are widely used as anticancer agents that disrupt DNA synthesis and cell division. Furthermore, fused heterocyclic structures like thieno[2,3-d]pyrimidines have been extensively investigated as inhibitors of various protein kinases that are overexpressed in cancer, such as tyrosine kinases.

A review of the scientific literature did not yield specific data on the inhibitory activity of this compound against Cyclin-Dependent Kinases, Focal Adhesion Kinase, or Thymidylate Synthase. While the broader thienopyrimidine class is known to produce kinase inhibitors, the specific activity of this compound has not been detailed in the available research.

Microtubule-targeting agents (MTAs) represent a major class of cancer chemotherapeutics that function by disrupting microtubule dynamics, leading to cell cycle arrest and cell death. However, a search of the available scientific literature did not provide specific information linking this compound to microtubule targeting mechanisms in cancer cells.

There is no specific information available in the reviewed scientific literature regarding the preclinical efficacy of this compound in either cellular or animal models of cancer. Preclinical models, including cell culture and animal bioassays, are essential for evaluating the efficacy and dose-response of potential anticancer agents before they can be considered for clinical trials.

Antimicrobial Spectrum

Antibacterial Activity against Pathogenic Strains

There is currently a lack of specific data in the scientific literature detailing the antibacterial activity of this compound against pathogenic bacterial strains. While derivatives of pyrimidine have been investigated for their antibacterial properties, with some showing significant activity against various bacteria, specific minimum inhibitory concentration (MIC) values and the spectrum of activity for this compound have not been reported. Research on other pyrimidine-based compounds, such as certain thiophenyl-pyrimidine derivatives and 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines, has indicated potential antibacterial effects. nih.govnih.gov However, these findings cannot be directly extrapolated to this compound due to the significant influence of substituent groups on biological activity.

Table 1: Antibacterial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|

Antifungal Efficacy against Fungal Species

Similar to its antibacterial profile, the antifungal efficacy of this compound against various fungal species has not been specifically documented in published research. The broader class of pyrimidine derivatives has been a source of compounds with antifungal properties. mdpi.com For instance, studies on other substituted pyrimidines have reported varying degrees of activity against pathogenic fungi. mdpi.com Without dedicated screening and research, the specific antifungal spectrum and potency of this compound remain unknown.

Table 2: Antifungal Activity of this compound

| Fungal Species | Minimum Inhibitory Concentration (MIC) |

|---|

Antiviral Properties, including HIV-1 Reverse Transcriptase Inhibition

The potential antiviral properties of this compound, including its ability to inhibit HIV-1 reverse transcriptase, are not well-established in the scientific literature. While pyrimidine analogs are a cornerstone of antiviral therapy, particularly as nucleoside reverse transcriptase inhibitors (NRTIs) and non-nucleoside reverse transcriptase inhibitors (NNRTIs), specific data for this compound is not available. Research into fragment-based drug discovery has explored bromo-substituted compounds for HIV-1 reverse transcriptase inhibition, though these have been based on different core structures like pyrazolopyridine. nih.gov The inhibitory concentration (IC50) value for this compound against HIV-1 reverse transcriptase or other viral enzymes has not been reported.

Table 3: HIV-1 Reverse Transcriptase Inhibition by this compound

| Assay | IC50 Value |

|---|

Insecticidal Activity and Agricultural Applications

There is no specific information in the available scientific literature to suggest that this compound has been evaluated for its insecticidal activity or for potential agricultural applications. While some pyridine (B92270) and pyrimidine derivatives have been investigated and developed as insecticides, the activity of this specific compound has not been reported. nih.govidexx.dk Therefore, its potential as a pesticide remains undetermined.

Neurodegenerative Disease Research Applications

The application of this compound in neurodegenerative disease research has not been documented in the scientific literature. Although various synthetic and natural compounds are being explored for their potential in treating conditions like Alzheimer's and Parkinson's disease, there are no specific studies linking this particular compound to neuroprotective effects or other relevant therapeutic targets in this field. nih.govresearchgate.net

Computational Chemistry and Molecular Modeling Studies

Molecular Docking and Ligand-Protein Interaction Profiling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is crucial in drug discovery for estimating the strength of the interaction, known as the binding affinity.

Prediction of Binding Modes and Affinities for Biological Targets

For a molecule like 4-(5-bromo-2-thienyl)-2-pyrimidinamine, molecular docking simulations would be employed to predict how it fits into the active site of a specific biological target, such as a protein kinase or an enzyme. The 2-aminopyrimidine (B69317) core is a well-known "hinge-binding" scaffold in many kinase inhibitors. researchgate.net Docking studies would explore various possible conformations (poses) of the compound within the protein's binding pocket and calculate a scoring function to estimate the binding energy for each pose. A lower binding energy typically indicates a more stable and favorable interaction.

In studies on other 2-aminopyrimidine derivatives, docking simulations have successfully predicted binding modes within enzymes like β-glucuronidase, with the results showing good agreement with experimental data. nih.gov These studies help identify the most likely binding orientation and provide a quantitative estimate of binding affinity (e.g., in kcal/mol), which is critical for prioritizing compounds for further experimental testing.

Identification of Key Amino Acid Residues for Ligand Recognition

A significant outcome of molecular docking is the detailed visualization of intermolecular interactions between the ligand and the protein. These interactions are fundamental for molecular recognition and binding stability. For this compound, analysis of its docked pose would reveal key interactions, such as:

Hydrogen Bonds: The 2-aminopyrimidine group contains hydrogen bond donors (the amino group) and acceptors (the pyrimidine (B1678525) nitrogens) that can form critical hydrogen bonds with amino acid residues in the protein's active site.

Hydrophobic Interactions: The thienyl and phenyl rings of related structures often engage in hydrophobic interactions with nonpolar amino acid residues.

Halogen Bonds: The bromine atom on the thiophene (B33073) ring can participate in halogen bonding, an often-important, non-covalent interaction that can enhance binding affinity.

For example, docking studies on various kinase inhibitors containing the 2-aminopyrimidine scaffold have revealed that the stability of the ligand-protein complex often relies on the formation of one or more hydrogen bonds with the "hinge region" of the kinase domain. researchgate.net Identifying these specific amino acid residues is paramount for understanding the mechanism of action and for designing new derivatives with improved potency and selectivity.

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed understanding of the electronic properties of a molecule. These methods are used to analyze electronic structure, reactivity, and molecular geometry.

Analysis of Electronic Structure and Reactivity Parameters

DFT calculations are used to determine the distribution of electrons within a molecule, which governs its reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO: Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a better electron donor.

LUMO: Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a better electron acceptor.

HOMO-LUMO Gap: The energy difference between HOMO and LUMO is a critical indicator of chemical reactivity and stability. A smaller gap suggests the molecule is more reactive.

Studies on bromothiophene derivatives have utilized DFT to analyze these frontier molecular orbitals to understand electronic transitions and reactivity. mdpi.com For this compound, such analysis would pinpoint the most electron-rich and electron-poor regions, predicting sites susceptible to electrophilic or nucleophilic attack.

Table 1: Illustrative Reactivity Descriptors from DFT Calculations

| Parameter | Description | Typical Application |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating capability |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting capability |

| Energy Gap (ΔE) | Difference between LUMO and HOMO energies | Correlates with chemical reactivity and stability |

| Molecular Electrostatic Potential (MEP) | Maps charge distribution to identify sites for intermolecular interactions | Predicts regions for hydrogen bonding and electrophilic/nucleophilic attack |

This table represents typical parameters obtained from DFT studies on related heterocyclic compounds. Specific values for this compound would require dedicated computational analysis.

Conformational Analysis and Energy Minimization

A molecule can exist in various spatial arrangements or conformations. Conformational analysis aims to find the most stable three-dimensional structure, which corresponds to the global energy minimum. DFT methods are employed to calculate the energy of different conformations, allowing researchers to identify the most probable shape of the molecule under physiological conditions. nih.gov This optimized geometry is the starting point for more advanced computational studies like molecular docking. For this compound, this would involve determining the preferred rotational angle between the pyrimidine and thiophene rings, which is crucial for how the molecule fits into a protein's active site.

In Silico Screening and Rational Drug Design Approaches

In silico screening involves using computational methods to search large databases of compounds to identify those that are most likely to bind to a drug target. If this compound were identified as a "hit" compound, rational drug design principles would be applied to optimize its structure.

This process often involves a cycle of:

Modeling: Using docking and DFT to understand the binding mode and electronic properties of the lead compound.

Design: Proposing modifications to the structure (e.g., adding or changing functional groups) to enhance desired properties like binding affinity or selectivity, based on the modeling insights.

Synthesis and Testing: Synthesizing the new derivatives and evaluating their activity experimentally.

For instance, if docking studies revealed a vacant hydrophobic pocket near the bromothiophene ring, a medicinal chemist might design a new analogue with an additional hydrophobic group at that position to improve binding. This iterative, computation-guided approach accelerates the drug discovery process and reduces the reliance on traditional trial-and-error synthesis. Studies on other 2-aminopyrimidine derivatives have utilized this strategy to develop potent inhibitors for various therapeutic targets. nih.gov

Virtual Library Design and Optimization

The design of a virtual library around the this compound scaffold is a strategic approach to explore the chemical space and identify derivatives with enhanced biological activity. This process typically involves the modification of the core structure at specific positions to generate a diverse set of virtual compounds. The pyrimidine core is a well-established scaffold in the development of kinase inhibitors, and its diversification can lead to compounds with improved potency and selectivity. acs.org

The design of a focused library of inhibitors often involves a structure-based approach, where modifications are made to extend into specific pockets of the target protein's active site. For instance, in the context of kinase inhibition, the aminopyrimidine moiety is known to interact with the hinge region of the kinase domain. nih.gov Virtual libraries can be constructed by introducing a variety of substituents at the 2-amino group and by modifying or replacing the bromo-thienyl group. These modifications can be guided by known structure-activity relationships (SAR) of similar kinase inhibitors.

The optimization of these virtual libraries is an iterative process. Initially, a large number of virtual compounds are generated. These compounds are then subjected to various computational filters to eliminate those with undesirable properties. High-throughput virtual screening (HTVS) and molecular docking are commonly employed techniques to assess the binding affinity of the designed compounds against a specific biological target. nih.gov For example, derivatives of this compound could be docked into the ATP-binding site of a target kinase to predict their binding mode and affinity. Compounds that exhibit favorable interactions, such as hydrogen bonds with key residues in the active site, are prioritized for further investigation. nih.govnih.gov

The following table illustrates a hypothetical virtual library design based on the this compound scaffold, showcasing potential modifications.

| Core Scaffold | R1 Substituent (at 2-amino position) | R2 Substituent (on thienyl ring) | Rationale for Modification |

| This compound | -H | -Br | Parent Compound |

| This compound | -Methyl | -Br | Explore impact of small alkyl groups on binding |

| This compound | -Phenyl | -Br | Introduce aromatic interactions |

| This compound | -H | -CN | Replace bromine with a potential hydrogen bond acceptor |

| This compound | -H | -Methoxy | Introduce a polar group to potentially improve solubility |

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties

The evaluation of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in the early stages of drug discovery to identify candidates with favorable pharmacokinetic profiles. In silico ADME prediction tools are widely used to assess these properties for virtual compounds, thereby reducing the need for extensive experimental testing in the initial phases. pharmaceuticaljournal.net

For this compound and its virtual library of derivatives, various ADME parameters can be calculated using computational models. These models are often based on quantitative structure-property relationships (QSPR) and have been trained on large datasets of experimentally determined ADME properties.

Key ADME properties that are typically predicted include:

Absorption: Parameters such as human intestinal absorption (HIA), Caco-2 cell permeability, and P-glycoprotein (P-gp) substrate or inhibitor potential are evaluated to predict oral bioavailability. nih.govresearchgate.net

Distribution: The blood-brain barrier (BBB) penetration and plasma protein binding (PPB) are important predictors of how a drug will be distributed throughout the body. researchgate.net

Metabolism: The potential for metabolism by cytochrome P450 (CYP) enzymes is a key consideration, as it can affect the drug's half-life and potential for drug-drug interactions.

Excretion: Predictions related to renal clearance and potential for accumulation are important for understanding how the drug is eliminated from the body.

Toxicity: In silico models can also predict potential toxicities, such as mutagenicity (AMES test), cardiotoxicity (hERG inhibition), and hepatotoxicity. mdpi.com

The following table presents a hypothetical in silico ADME prediction for this compound, based on methodologies applied to similar heterocyclic compounds. researchgate.netdergipark.org.tr

| ADME Property | Predicted Value | Significance |

| Absorption | ||

| Human Intestinal Absorption (HIA) | High | Good potential for oral absorption. |

| Caco-2 Permeability | Moderate | Suggests reasonable intestinal permeability. |

| P-glycoprotein Substrate | No | Lower likelihood of efflux from target cells. |

| Distribution | ||

| Blood-Brain Barrier (BBB) Penetration | Low | Less likely to cause central nervous system side effects. |

| Plasma Protein Binding (PPB) | >90% | High binding may affect the free drug concentration. |

| Metabolism | ||

| CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions. |

| CYP3A4 Inhibitor | No | Lower risk of interactions with drugs metabolized by this isoform. |

| Excretion | ||

| Renal Organic Cation Transporter 2 (OCT2) Substrate | No | Not primarily cleared by this renal transporter. |

| Drug-Likeness | ||

| Lipinski's Rule of Five | 0 Violations | Good oral bioavailability is predicted. |

| Ghose Filter | Compliant | Favorable physicochemical properties for a drug candidate. |

| Veber Rule | Compliant | Good oral bioavailability is predicted. |

These computational predictions serve as a valuable guide for the selection and prioritization of derivatives for synthesis and subsequent experimental evaluation. By integrating virtual library design with in silico ADME profiling, researchers can more efficiently navigate the complex process of drug discovery and focus resources on compounds with the highest probability of success.

Future Perspectives and Emerging Research Avenues

Development of Novel 4-(5-Bromo-2-thienyl)-2-pyrimidinamine Derivatives with Enhanced Potency

The development of new analogs of this compound is a primary focus for enhancing therapeutic efficacy. Structure-activity relationship (SAR) studies are crucial in this endeavor, guiding the rational design of derivatives with improved potency and selectivity. The position of substituents on the pyrimidine (B1678525) nucleus is known to greatly influence biological activity nih.gov. Research into related pyrimidine structures has shown that strategic modifications can lead to highly potent molecules targeting a range of diseases, from cancers to microbial infections nih.govnih.govnih.gov.

For instance, a study on thienyl pyrimidine derivatives identified this compound (referred to as A12) and a related compound, 4-(5-chloro-2-thienyl)-2-pyrimidinamine (A13), as active agents against prions jneurosci.orgjneurosci.org. This suggests that modifications at the 5-position of the thienyl ring, such as altering the halogen substituent, can be a key area for optimization. Further derivatization could involve introducing different functional groups to explore interactions with target proteins. The synthesis of novel 5-bromo-pyrimidine derivatives has been successfully used to develop potent Bcr/Abl tyrosine kinase inhibitors, demonstrating the versatility of this chemical family nih.gov. By systematically altering the substituents on both the thienyl and pyrimidine rings, researchers can fine-tune the compound's properties to achieve greater therapeutic potential.

Table 1: Structure-Activity Relationship Insights for Thienyl Pyrimidine Derivatives

| Compound ID | Chemical Name | Key Structural Feature | Reported Biological Insight |

|---|---|---|---|

| A12 | This compound | Parent compound with a bromo substituent | Induces oligomerization of prion protein jneurosci.orgjneurosci.org |

| A13 | 4-(5-Chloro-2-thienyl)-2-pyrimidinamine | Chloro substituent instead of bromo | Also shows activity against prions, indicating halogen modification is tolerated jneurosci.orgjneurosci.org |

| P30 | 4-(5-Bromo-2-thienyl)-2-(methylthio)pyrimidine | Methylthio group at pyrimidine C2-position | Induces prion protein oligomerization jneurosci.orgjneurosci.org |

| General | C(4) and/or C(5) thienyl substituted pyrimidines | Thienyl groups at various pyrimidine positions | Active against various strains of Mycobacterium tuberculosis nih.gov |

Exploration of Additional Biological Targets and Therapeutic Indications

While the initial focus for this compound has been on prion diseases, the thienyl pyrimidine scaffold holds promise for a much broader range of therapeutic applications. The structural motifs present in this compound are found in molecules active against a variety of biological targets.

Antimicrobial Activity: A study combining Suzuki cross-coupling and other synthetic methods produced C(4) and/or C(5) thienyl-substituted pyrimidines that were active in micromolar concentrations against several strains of Mycobacterium tuberculosis, including resistant strains nih.gov. This suggests that this compound and its derivatives should be investigated for potential antitubercular and broader antimicrobial properties.

Anticancer Activity: Pyrimidine derivatives are a well-established class of anticancer agents nih.gov. Specifically, derivatives of N-phenylpyrimidin-2-amine have been developed as potent inhibitors of c-Met kinase, a key target in cancer therapy nih.gov. Other related structures have shown inhibitory activity against EGFR tyrosine kinase and Bcr/Abl kinase nih.govevitachem.com. Given these precedents, screening this compound against a panel of cancer-related kinases and cell lines is a logical next step.

Other Neurodegenerative Diseases: The mechanism of action observed in prion diseases—the modulation of protein oligomerization—could be relevant to other neurodegenerative conditions characterized by protein misfolding, such as Alzheimer's, Parkinson's, and Huntington's diseases jneurosci.org. Exploring the effect of this compound on the aggregation of proteins like amyloid-beta, tau, and alpha-synuclein could open up significant new therapeutic avenues.

Table 2: Potential Biological Targets and Therapeutic Indications for Investigation

| Potential Target | Therapeutic Indication | Rationale Based on Related Compounds |

|---|---|---|

| Prion Protein (PrP) | Prion Diseases (e.g., CJD) | Demonstrated activity of inducing PrP oligomers and reducing infectivity jneurosci.orgjneurosci.org |

| Mycobacterial Enzymes | Tuberculosis | Thienyl-substituted pyrimidines show potent activity against M. tuberculosis nih.gov |

| Tyrosine Kinases (e.g., c-Met, Bcr/Abl) | Cancer | The pyrimidine scaffold is a core component of many kinase inhibitors nih.govnih.gov |

| Misfolded Proteins (e.g., Aβ, Tau) | Alzheimer's & other "Prionopathies" | The mechanism of modulating protein aggregation could be broadly applicable jneurosci.org |

Advanced Mechanistic Studies on Cellular and Molecular Pathways

A deeper understanding of how this compound exerts its effects at a molecular level is essential for its future development. Initial studies have shown that this family of thienyl pyrimidine compounds can induce SDS-resistant dimers and trimers of the prion protein PrP(27–30) jneurosci.orgjneurosci.org. This oligomer-inducing activity appears to trap prion infectivity, representing a novel therapeutic strategy jneurosci.orgjneurosci.org.

The prion hypothesis posits that the pathogenic form, PrPSc, triggers the autocatalytic conversion of the normal cellular form, PrPC, through a complex oligomerization process jneurosci.orgjneurosci.org. Advanced mechanistic studies should aim to precisely define how this compound interacts with PrP. It is hypothesized that these small molecules dock onto the exterior α-helices of PrPSc oligomers, near the C179–C214 disulfide bridge, a region critical for infectivity jneurosci.org. Future research using techniques like X-ray crystallography, cryo-electron microscopy, and advanced NMR spectroscopy could elucidate the exact binding site and conformational changes induced by the compound.

Interestingly, one study noted that a related compound did not affect the kinetics of recombinant PrP conversion into amyloid fibrils in vitro, suggesting the mechanism is not simply the cross-linking of mature fibrils but rather an interaction with an earlier intermediate in the pathogenic pathway jneurosci.org. Further cellular studies are needed to trace the downstream consequences of the induced PrP oligomerization and to confirm how this leads to a reduction in prion infectivity in vivo.

Combinatorial Chemistry and High-Throughput Screening Approaches

To efficiently explore the vast chemical space around the this compound scaffold, modern drug discovery techniques like combinatorial chemistry and high-throughput screening (HTS) are indispensable.

Combinatorial chemistry allows for the rapid, parallel synthesis of a large number of derivatives griffith.edu.au. Using the core thienyl-pyrimidine template, diverse chemical building blocks can be systematically introduced at various positions. For example, a library could be generated by varying the substituent at the 5-position of the thienyl ring and by adding different functional groups to the amino moiety of the pyrimidine. This approach can quickly generate a library of compounds for biological evaluation griffith.edu.au.

Once a compound library is created, HTS can be employed to screen for activity against a wide range of biological targets. HTS assays are designed to be rapid, automated, and capable of testing thousands of compounds in a short period nih.govresearchgate.netnih.gov. For instance, a fluorescence-based assay could be developed to monitor the aggregation of target proteins like PrP or amyloid-beta in the presence of each compound from the library nih.gov. Similarly, kinase activity assays can be used to screen for potential anticancer agents nih.gov. This combination of parallel synthesis and rapid screening dramatically accelerates the identification of lead compounds with enhanced potency or novel biological activities enamine.net.

Table 3: Hypothetical High-Throughput Screening Workflow

| Step | Description | Key Technologies |

|---|---|---|

| 1. Library Generation | Parallel solution-phase synthesis of a diverse library of this compound analogs. | Automated synthesis platforms, Suzuki-Miyaura coupling reactions nih.govgriffith.edu.au. |

| 2. Assay Development | Creation of robust, miniaturized assays for desired targets (e.g., prion oligomerization, kinase inhibition, viral replication). | Fluorescence polarization, FRET, luciferase reporter assays nih.govnih.gov. |

| 3. Primary Screen | Rapid screening of the entire compound library at a single concentration to identify initial "hits". | Robotic liquid handling, 384- or 1536-well plate formats. |

| 4. Hit Confirmation | Re-testing of initial hits from fresh compound stock to eliminate false positives. | Re-synthesis and purification of hit compounds. |

| 5. Dose-Response Analysis | Testing of confirmed hits at multiple concentrations to determine potency (e.g., IC50 or EC50 values). | Non-linear regression analysis of activity data. |

Applications in Diagnostic and Biotechnological Tools

Beyond its therapeutic potential, this compound and its derivatives could be developed into valuable tools for diagnostics and biotechnology. The unique ability of these compounds to induce oligomerization of specific protein conformers presents a promising opportunity for creating novel detection methods.

The oligomeric-induced activity of thienyl pyrimidine compounds is considered a promising approach for prion diagnostics jneurosci.org. Assays could be designed where the compound is used to capture or amplify minute amounts of pathogenic PrPSc from biological samples, such as cerebrospinal fluid or blood. This could lead to highly sensitive, non-invasive tests for the early diagnosis of prion diseases.

Furthermore, by attaching fluorescent tags or other reporter molecules to the this compound scaffold, researchers could create molecular probes. These probes could be used in techniques like fluorescence microscopy or flow cytometry to visualize the process of protein aggregation in living cells, providing invaluable insights into disease mechanisms. Such tools would not only aid in basic research but could also be used to assess the efficacy of new therapeutic agents in cell-based models. A similar approach has been explored with other compounds, such as 4-thio-5-bromo-2'-deoxyuridine, which is used to induce and study DNA damage nih.gov.

Q & A

Q. Basic Characterization

- ¹H/¹³C NMR : Identify proton environments (e.g., pyrimidine NH₂ at δ 6.8–7.2 ppm, thienyl protons at δ 7.3–7.5 ppm).

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ with m/z ~268.0).

- FT-IR : Validate amine (N-H stretch ~3400 cm⁻¹) and C-Br (600–500 cm⁻¹) groups .

Q. Advanced Analysis

- X-ray Crystallography : Resolve bond angles and crystallographic packing, critical for confirming regioselectivity in the thienyl-pyrimidine linkage. Cooling samples to 100 K enhances diffraction quality .

- 2D NMR (COSY, HSQC) : Map coupling between thienyl and pyrimidine protons to detect steric hindrance or electronic effects .

How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

Basic Reactivity Profile

The 5-bromo group on the thienyl ring acts as a directing group, facilitating regioselective C-H functionalization. In Buchwald-Hartwig aminations, bromine stabilizes transition states via electron withdrawal, enhancing coupling efficiency with aryl amines .

Advanced Mechanistic Insights

DFT studies suggest bromine’s electron-withdrawing effect lowers the energy barrier for oxidative addition in palladium-catalyzed reactions. However, competing pathways (e.g., β-hydride elimination) may arise in alkylation reactions, requiring ligand tuning (e.g., XPhos) to suppress side reactions .

What are common impurities encountered during synthesis, and how can they be resolved chromatographically?

Q. Basic Impurity Identification

Q. Advanced Purification Strategies

- Prep-HPLC with C18 Columns : Use gradient elution (ACN/H₂O + 0.1% TFA) to separate brominated vs. dehalogenated species.

- Chiral Stationary Phases : Resolve enantiomeric impurities if asymmetric synthesis is attempted. Validate purity via melting point analysis (expected >190°C) .

What strategies mitigate degradation during long-term storage of brominated pyrimidinamine derivatives?

Q. Basic Storage Protocols

Q. Advanced Stabilization

- Co-crystallization with Antioxidants : Embedding in matrices containing BHT (butylated hydroxytoluene) reduces radical-mediated bromine loss.

- Lyophilization : For hygroscopic batches, lyophilize to <1% moisture content, validated via Karl Fischer titration .

How can computational methods predict the bioactivity of this compound against kinase targets?

Q. Basic Docking Studies

- Molecular Docking (AutoDock Vina) : Screen against kinase ATP-binding pockets (e.g., EGFR, BRAF). The bromine-thiophene moiety may occupy hydrophobic pockets, while the pyrimidinamine engages in H-bonding with catalytic lysines .

Q. Advanced QSAR Models

- 3D-QSAR with CoMFA/CoMSIA : Corrogate steric/electronic effects of bromine substitution with inhibitory activity. Validate via in vitro kinase assays (IC₅₀ < 1 µM potential) .

What are the challenges in analyzing tautomeric forms of 2-pyrimidinamine derivatives, and how can they be addressed?

Q. Basic Tautomer Detection

- Variable Temperature NMR : Monitor NH₂ proton shifts across 25–100°C to identify tautomeric equilibria (e.g., amine vs. imine forms).

- IR Spectroscopy : Detect N-H stretching variations (~3300–3500 cm⁻¹) .

Q. Advanced Resolution

- Solid-State NMR : Resolve tautomer populations in crystalline vs. amorphous phases.

- Neutron Diffraction : Locate hydrogen atoms to map tautomeric preferences in single crystals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.